tert-Butyl 3-(methylamino)propylcarbamate
Overview
Description
tert-Butyl 3-(methylamino)propylcarbamate is an organic compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . It is commonly used as an intermediate in the synthesis of various bioactive agents, drugs, and pesticides . The compound is known for its stability and versatility in chemical reactions, making it a valuable component in scientific research and industrial applications .
Preparation Methods
The preparation of tert-Butyl 3-(methylamino)propylcarbamate typically involves a multi-step synthetic route :
Reaction of tert-Butanol with Dimethylamine: tert-Butanol reacts with dimethylamine to produce 3-(dimethylamino)propanol.
Formation of tert-Butyl 2-(methylamino)propylchloroformate: 3-(dimethylamino)propanol reacts with tert-butyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate to form tert-butyl 2-(methylamino)propylchloroformate.
Final Product Formation: tert-butyl 2-(methylamino)propylchloroformate is then reacted with tert-butyl carbamate to yield this compound.
Chemical Reactions Analysis
tert-Butyl 3-(methylamino)propylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-(methylamino)propylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(methylamino)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent or an intermediate in various biochemical reactions. Its effects are mediated through the formation of stable intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
tert-Butyl 3-(methylamino)propylcarbamate can be compared with other similar compounds such as tert-Butyl carbamate, tert-Butyl 3-aminopropylcarbamate, and tert-Butyl 2-(methylamino)propylchloroformate . These compounds share similar structural features but differ in their reactivity and applications. For example, tert-Butyl carbamate is primarily used in the synthesis of N-Boc-protected anilines, while tert-Butyl 3-aminopropylcarbamate is used in life sciences research . The unique combination of the tert-butyl and methylamino groups in this compound provides it with distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMSPDZAVBIXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461899 | |
Record name | tert-Butyl 3-(methylamino)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442514-22-9 | |
Record name | tert-Butyl 3-(methylamino)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[3-(methylamino)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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